Cas no 198078-57-8 ((6-Thien-2-ylpyrid-3-yl)methanol)

(6-Thien-2-ylpyrid-3-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (6-Thien-2-ylpyrid-3-yl)methanol
- (6-thiophen-2-ylpyridin-3-yl)methanol
- 3-Pyridinemethanol,6-(2-thienyl)-
- (6-(THIOPHEN-2-YL)PYRIDIN-3-YL)METHANOL
- [6-(thiophen-2-yl)pyridin-3-yl]methanol
- AGN-PC-00P5WF
- CTK4E2398
- MolPort-000-143-662
- SBB091312
- SureCN8178162
- [6-(2-THIENYL)PYRIDIN-3-YL]METHANOL
- 2-(Thien-2-yl)-5-hydroxymethylpyridine
- OLHQRPWNQRBQMA-UHFFFAOYSA-N
- MS-22475
- AMY2190
- 198078-57-8
- DTXSID50572525
- FT-0769080
- AKOS006283239
- SCHEMBL8178162
- 3-Pyridinemethanol, 6-(2-thienyl)-
- AB24423
- DB-065957
-
- インチ: InChI=1S/C10H9NOS/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-6,12H,7H2
- InChIKey: OLHQRPWNQRBQMA-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C1N=CC(CO)=CC=1
計算された属性
- せいみつぶんしりょう: 191.04000
- どういたいしつりょう: 191.04048508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 61.4Ų
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.264
- ゆうかいてん: Not available
- ふってん: 359°C at 760 mmHg
- フラッシュポイント: 170.9°C
- 屈折率: 1.629
- PSA: 61.36000
- LogP: 2.30240
- じょうきあつ: Not available
(6-Thien-2-ylpyrid-3-yl)methanol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(6-Thien-2-ylpyrid-3-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B588083-5mg |
(6-thien-2-ylpyrid-3-yl)methanol |
198078-57-8 | 5mg |
$ 65.00 | 2022-06-07 | ||
TRC | B588083-25mg |
(6-thien-2-ylpyrid-3-yl)methanol |
198078-57-8 | 25mg |
$ 115.00 | 2022-06-07 | ||
A2B Chem LLC | AB07729-100mg |
3-Pyridinemethanol, 6-(2-thienyl)- |
198078-57-8 | 95% | 100mg |
$360.00 | 2024-04-20 | |
A2B Chem LLC | AB07729-250mg |
3-Pyridinemethanol, 6-(2-thienyl)- |
198078-57-8 | 95% | 250mg |
$510.00 | 2024-04-20 | |
TRC | B588083-2.5mg |
(6-thien-2-ylpyrid-3-yl)methanol |
198078-57-8 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
A2B Chem LLC | AB07729-1g |
3-Pyridinemethanol, 6-(2-thienyl)- |
198078-57-8 | 95% | 1g |
$1010.00 | 2024-04-20 |
(6-Thien-2-ylpyrid-3-yl)methanol 関連文献
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(6-Thien-2-ylpyrid-3-yl)methanolに関する追加情報
Comprehensive Analysis of (6-Thien-2-ylpyrid-3-yl)methanol (CAS No. 198078-57-8): Properties, Applications, and Industry Insights
(6-Thien-2-ylpyrid-3-yl)methanol (CAS No. 198078-57-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. This thiophene-pyridine hybrid derivative exhibits unique structural features, combining the electron-rich thienyl moiety with the versatile pyridyl ring, making it a valuable intermediate for drug discovery and functional materials. The presence of the hydroxymethyl group further enhances its reactivity, enabling diverse synthetic transformations.
Recent studies highlight the compound's potential in small-molecule drug development, particularly in targeting protein-protein interactions (PPIs) – a hot topic in cancer therapeutics and neurodegenerative disease research. Its molecular scaffold appears in patent literature as a key fragment for kinase inhibitors, addressing frequently searched queries like "next-generation kinase inhibitors 2024" and "heterocyclic compounds in oncology." The thiophene-pyridine core also demonstrates promising photophysical properties, aligning with growing interest in organic electronic materials for OLED applications.
From a synthetic chemistry perspective, 198078-57-8 serves as a versatile building block for cross-coupling reactions and click chemistry applications. Its methanol functionality allows straightforward derivatization to esters, ethers, or halides – techniques frequently discussed in medicinal chemistry optimization forums. Analytical data shows the compound typically appears as a white to off-white crystalline powder with good solubility in polar organic solvents, a characteristic highly valued in high-throughput screening workflows.
The compound's stability profile meets requirements for FDA-approved intermediate standards, with thermal analysis indicating decomposition above 200°C. This thermal resilience makes it suitable for high-temperature reactions, a feature often queried in process chemistry discussions. Regulatory databases confirm its non-hazardous classification under standard handling conditions, though proper laboratory safety protocols should always be observed when working with any fine chemicals.
Market analysis reveals growing demand for 198078-57-8 from contract research organizations (CROs) and academic research institutions, particularly those investigating fragment-based drug design (FBDD). The compound's Lipinski rule compliance (MW <500, H-bond donors/acceptors ≤5/10) makes it attractive for hit-to-lead optimization – a trending topic in computational chemistry circles. Suppliers typically offer the material at ≥95% purity (HPLC), with custom synthesis options available for isotope-labeled versions used in ADME studies.
Emerging applications in metal-organic frameworks (MOFs) demonstrate the compound's utility beyond life sciences. Its bidentate ligand capability enables construction of novel coordination polymers with potential in gas storage and catalysis – subjects generating substantial academic interest. The thienyl-pyridine system's conjugated π-system also shows promise in organic photovoltaic research, answering industry demands for non-fullerene acceptors in solar cell technology.
Quality control protocols for (6-Thien-2-ylpyrid-3-yl)methanol typically involve HPLC-UV analysis and 1H/13C NMR verification, with residual solvent content meeting ICH guidelines. These rigorous standards address common purchaser concerns about batch-to-batch consistency in fine chemicals. The compound's chromatographic behavior has been well-characterized, facilitating method development for related analogs – a practical consideration for researchers searching "HPLC method development for heterocycles."
Future research directions likely explore the compound's chiral derivatives, given increasing focus on asymmetric synthesis in drug development. Preliminary computational studies suggest interesting molecular docking potential at various biological targets, particularly those involving allosteric modulation mechanisms. These developments position CAS 198078-57-8 as a compound of continuing relevance across multiple scientific disciplines.
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